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Compound of Interest

6-Methylpiperidine-3-carboxylic
Compound Name: d
aci

cat. No.: B1315690

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpiperidine-3-carboxylic acid is a substituted piperidine derivative of interest in
medicinal chemistry and drug development due to its structural resemblance to bioactive
molecules. As a chiral molecule, its stereochemistry can significantly influence its biological
activity. These application notes provide an overview of the expected analytical data and
general protocols for the synthesis and characterization of this compound. While direct spectral
data for 6-Methylpiperidine-3-carboxylic acid is not readily available in the public domain, the
following sections present predicted data based on the analysis of structurally similar
compounds.

Predicted Analytical Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for 6-Methylpiperidine-3-carboxylic acid. These predictions are
derived from spectral data of related piperidine derivatives. Actual experimental values may
vary based on stereochemistry, solvent, and instrument conditions.

Table 1: Predicted '"H NMR Data for 6-Methylpiperidine-3-
carboxylic acid
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Protons

Predicted
Chemical Shift

(6, ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Notes

H3

2.40-2.60

Methine proton
adjacent to the

carboxylic acid.

H6

2.90-3.10

Methine proton
adjacent to the

methyl group.

H2, H4, H5 (ring

protons)

1.40-2.20

Complex region
of overlapping
methylene

protons.

CHs

1.10-1.30

Methyl group
doublet coupled
to H6.

NH

Broad singlet

Amine proton,
chemical shift is
concentration
and solvent
dependent. May
exchange with
D20.

COOH

Broad singlet

Carboxylic acid
proton, chemical
shift is
concentration
and solvent
dependent. May
exchange with
D20.
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Table 2: Predicted **C NMR Data for 6-Methylpiperidine-
3-carboxylic acid

Carbon Atom Predicted Chemical Shift (6, ppm)
C=0 174.0-178.0

C3 40.0 - 45.0

C6 50.0 - 55.0

C2,C4,C5 25.0-35.0

CHs 18.0 - 23.0

Table 3: Predicted Mass Spectrometry Data for 6-
Methylpiperidine-3-carboxylic acid

lonization Mode Predicted m/z Fragment

ESI+ [M+H]* = 144.1025 Molecular lon

ESI+ 126.0919 [M+H - H20]*

ESI+ 98.0865 [M+H - COOH - H]*
ESI- [M-H]~ = 142.0868 Molecular lon

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of 6-Methylpiperidine-
3-carboxylic acid, based on established methods for similar compounds.

Synthesis Protocol: Reduction of 6-Methylnicotinic Acid

A common route to substituted piperidine carboxylic acids is the catalytic hydrogenation of the
corresponding pyridine derivative.

Materials:

e 6-Methylnicotinic acid
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Ethanol or Methanol
5% Rhodium on Alumina (Rh/Al203) or Platinum(IV) oxide (PtO2)
Hydrogen gas

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

Procedure:

In a high-pressure vessel, dissolve 6-methylnicotinic acid in a suitable solvent like ethanol or
methanol.

Add the catalyst (5% Rh/Al203 or PtO2) to the solution. The catalyst loading is typically 5-10
mol%.

Seal the vessel and purge it with an inert gas, such as nitrogen or argon, before introducing
hydrogen gas.

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).
Heat the reaction mixture to a temperature between 25-80°C with vigorous stirring.

Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical
techniques like TLC or LC-MS.

Once the reaction is complete, cool the vessel to room temperature and carefully vent the
hydrogen gas.

Filter the reaction mixture through a pad of celite to remove the catalyst.
Wash the celite pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the crude product.

The crude 6-Methylpiperidine-3-carboxylic acid can be purified by recrystallization or
chromatography.
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NMR Spectroscopy Protocol

Instrumentation:
e 400 MHz (or higher) NMR Spectrometer
Sample Preparation:

o Dissolve approximately 5-10 mg of the purified 6-Methylpiperidine-3-carboxylic acid in a
suitable deuterated solvent (e.g., D20, MeOD, or DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

e Acquire a *H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second
relaxation delay, and 16-64 scans.

e Acquire a 13C NMR spectrum. A proton-decoupled experiment is standard. Typical
parameters include a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number
of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

o Further structural elucidation can be achieved using 2D NMR techniques such as COSY,
HSQC, and HMBC.

Mass Spectrometry Protocol

Instrumentation:

e High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray
lonization (ESI) source.

Sample Preparation:

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive
ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.
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Data Acquisition:
 Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.

e Acquire mass spectra in both positive and negative ion modes over a mass range that
includes the expected molecular ion (e.g., m/z 50-500).

o Perform fragmentation analysis (MS/MS) on the parent ion to aid in structural confirmation.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of
6-Methylpiperidine-3-carboxylic acid.

NMR Spectroscopy
(1H, 13C, 2D)
Spectral Data

Mass Spectrometry
(HRMS, MS/MS)

Click to download full resolution via product page

Caption: General workflow for the synthesis and analysis of 6-Methylpiperidine-3-carboxylic
acid.

This document serves as a foundational guide for researchers working with 6-
Methylpiperidine-3-carboxylic acid. Experimental conditions should be optimized for specific
laboratory setups and desired outcomes.

 To cite this document: BenchChem. [Application Notes and Protocols for 6-Methylpiperidine-
3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315690#nmr-and-mass-spectrometry-data-for-6-
methylpiperidine-3-carboxylic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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